molecular formula C14H9FN2O B2763624 2-(4-Fluorophenoxy)quinoxaline CAS No. 223592-22-1

2-(4-Fluorophenoxy)quinoxaline

Cat. No.: B2763624
CAS No.: 223592-22-1
M. Wt: 240.237
InChI Key: VDKPBFYGYLZWCO-UHFFFAOYSA-N
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Description

2-(4-Fluorophenoxy)quinoxaline is an organic compound with the molecular formula C14H9FN2O. It is a unique chemical that is part of a collection provided by Sigma-Aldrich to early discovery researchers .


Synthesis Analysis

Quinoxaline and its derivatives have been the subject of extensive research due to their wide range of physicochemical and biological activities . The traditional synthesis of quinoxaline involves the condensation of 1,2-diaminobenzene (ortho-phenylenediamine) with a dicarbonyl compound under acidic or basic conditions . More recently, greener and more efficient methods such as microwave-assisted synthesis have been developed .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a fusion of a benzene ring and a pyrazine ring, creating a bicyclic structure . The empirical formula is C14H9FN2O, and the molecular weight is 240.237.


Chemical Reactions Analysis

Quinoxaline displays properties typical of aromatic compounds. It exhibits stability and undergoes reactions typical of aromatic heterocycles . These properties make it a valuable building block in the synthesis of complex organic compounds .


Physical and Chemical Properties Analysis

This compound is typically a colorless to pale-yellow solid . It is sparingly soluble in water but readily soluble in many organic solvents such as dichloromethane, ethanol, and acetone .

Scientific Research Applications

Quinoxaline Derivatives as c-MET Inhibitors in Tumor Treatment

4-(2-fluorophenoxy) quinoline derivatives are being studied as hepatocyte growth factor receptor (c-MET) inhibitors, which show promise in treating various human tumors. A study conducted by Tugcu, Önen Bayram, and Sipahi (2021) developed a quantitative structure-activity relationship model to predict the c-MET kinase inhibition potential of these compounds. The model was robust and successfully predicted the activity of new quinoline derivatives, making it useful in designing new anti-tumor compounds (Tugcu, Önen Bayram, & Sipahi, 2021).

Development of Multifunctional Aldose Reductase Inhibitors

Quinoxaline derivatives, specifically those based on quinoxalin-2(1H)-one, have been designed as aldose reductase inhibitors. Qin et al. (2015) synthesized a series of these compounds, demonstrating potent effects on ALR2 inhibition, a target relevant to diabetic complications. Some derivatives also exhibited strong antioxidant activities, highlighting their potential as multifunctional therapeutic agents (Qin et al., 2015).

Fluorescence Properties of Quinoxaline Derivatives

Quinoxaline derivatives also show significant potential in optical applications. Wang et al. (2009) developed 2-phenylbenzo[g]quinoxaline derivatives as viscosity-sensitive fluorescent probes. These compounds exhibited sensitive fluorescence responses to viscosity, indicating their potential use in viscosity detection and highlighting the role of substituted groups in determining these properties (Wang et al., 2009).

Synthesis and Transformation in Organic Chemistry

Aleksanyan and Hambardzumyan (2013) explored the synthesis and transformations of various quinoline derivatives, including 2-(4-ethoxycarbonylphenylamino)- and 2-(2-carboxyphenylamino)-4-methylquinolines. Their work highlights the importance of quinoline derivatives in organic chemistry, particularly for applications in biochemistry and medicine (Aleksanyan & Hambardzumyan, 2013).

Mechanism of Action

Target of Action

The primary target of 2-(4-Fluorophenoxy)quinoxaline is dihydroorotate dehydrogenase (DHO-DH) . This enzyme plays a crucial role in the de novo pyrimidine biosynthesis pathway, which is essential for the growth and proliferation of cells .

Mode of Action

This compound interacts with its target, DHO-DH, by inhibiting its activity . The inhibition of DHO-DH disrupts the de novo pyrimidine biosynthesis pathway, leading to a decrease in the synthesis of pyrimidine nucleotides . This disruption can lead to the inhibition of cell growth and proliferation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the de novo pyrimidine biosynthesis pathway . By inhibiting DHO-DH, this compound disrupts the synthesis of pyrimidine nucleotides, which are essential components of DNA and RNA . This disruption can lead to a decrease in cell growth and proliferation .

Pharmacokinetics

Like other quinoxaline derivatives, it is expected to have good bioavailability and stability

Result of Action

The inhibition of DHO-DH by this compound leads to a disruption in the de novo pyrimidine biosynthesis pathway . This disruption results in a decrease in the synthesis of pyrimidine nucleotides, leading to a decrease in cell growth and proliferation . This makes this compound a potential candidate for the development of new antimicrobial and anticancer drugs .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors can include the pH of the environment, the presence of other compounds, and the temperature

Safety and Hazards

2-(4-Fluorophenoxy)quinoxaline can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Therefore, it should be handled with care, using appropriate personal protective equipment and working in a well-ventilated area .

Future Directions

Quinoxaline and its derivatives continue to attract significant attention due to their potential biological and pharmaceutical properties . They are being used in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials . This suggests a promising future for 2-(4-Fluorophenoxy)quinoxaline in various fields of science and industry .

Biochemical Analysis

Biochemical Properties

The nature of these interactions can vary widely, depending on the specific structure and functional groups present in the quinoxaline derivative .

Cellular Effects

Quinoxalines have been reported to have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial . These effects suggest that quinoxalines, including 2-(4-Fluorophenoxy)quinoxaline, may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Quinoxalines are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Quinoxalines have been used in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials .

Dosage Effects in Animal Models

There is currently no available information on the dosage effects of this compound in animal models. Quinolones, a class of compounds similar to quinoxalines, have been studied for their effects at different dosages in animal models .

Metabolic Pathways

Drug metabolic reactions are generally divided into two classes: phase I and phase II metabolic reactions .

Transport and Distribution

The transport and distribution of drugs within cells and tissues are generally influenced by various factors, including the chemical properties of the drug, the presence of transporters or binding proteins, and the physiological conditions of the cells and tissues .

Subcellular Localization

The subcellular localization of a protein or compound is often tied to its function . Therefore, determining the subcellular localization of this compound could provide valuable insights into its potential functions and effects.

Properties

IUPAC Name

2-(4-fluorophenoxy)quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN2O/c15-10-5-7-11(8-6-10)18-14-9-16-12-3-1-2-4-13(12)17-14/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDKPBFYGYLZWCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)OC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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